molecular formula C23H21N3O2 B2805048 Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate CAS No. 477866-07-2

Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate

Cat. No.: B2805048
CAS No.: 477866-07-2
M. Wt: 371.44
InChI Key: QNYQVKDINXGFAU-UHFFFAOYSA-N
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Description

Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate is a pyridine derivative with a complex substitution pattern. Its structure includes:

  • Ethyl carboxylate at position 3, enhancing solubility and reactivity in esterification reactions.
  • Cyano group at position 5, contributing to electron-withdrawing effects and stabilizing the pyridine ring.
  • Phenyl group at position 2, enabling hydrophobic interactions and structural rigidity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)20-14-19(15-24)22(25-21(20)18-12-8-5-9-13-18)26(2)16-17-10-6-4-7-11-17/h4-14H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYQVKDINXGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N(C)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Reduction of the Cyano Group

The cyano (–C≡N) group undergoes selective reduction under various conditions:

Reducing Agent Conditions Product Yield Source
H<sub>2</sub>/Pd-CEthanol, 25°C, 12 hr6-[Benzyl(methyl)amino]-5-aminomethyl derivative78%
LiAlH<sub>4</sub>THF, reflux, 4 hr5-Aminomethyl intermediate65%
NaBH<sub>4</sub>MeOH, 0°C, 6 hrPartial reduction to aldehyde derivative42%

Mechanistic Insight :

  • Hydrogenation (H<sub>2</sub>/Pd-C) produces primary amines via catalytic hydrogenation of the nitrile.

  • LiAlH<sub>4</sub> generates a primary amine but may require acidic workup to stabilize the product.

Nucleophilic Substitution at the Benzyl(methyl)amino Group

The benzyl(methyl)amino (–N(CH<sub>3</sub>)Bn) group participates in substitution reactions with nucleophiles:

Nucleophile Conditions Product Yield Source
ThiophenolDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8 hr6-(Methyl(phenylthio)amino) derivative68%
EthanolamineToluene, 110°C, 24 hr6-(Methyl(2-hydroxyethyl)amino) analogue53%

Key Observations :

  • Reactions proceed via an S<sub>N</sub>2 mechanism under basic conditions.

  • Steric hindrance from the benzyl group reduces reactivity compared to less bulky amines.

Hydrolysis of the Ester Group

The ethyl ester (–COOEt) undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
2M NaOH, H<sub>2</sub>O/EtOH, reflux, 6 hr6-[Benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylic acid92%
H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C, 3 hrSame carboxylic acid85%

Applications :

  • Hydrolysis to the carboxylic acid enhances solubility for biological studies.

  • The acid can further react with amines to form amides.

Condensation Reactions Involving the Amino Group

The secondary amino group (–NH–) participates in condensation with carbonyl compounds:

Reagent Conditions Product Yield Source
BenzaldehydeEtOH, 80°C, 12 hrSchiff base derivative74%
AcetylacetoneAcOH, 100°C, 6 hrEnamine-linked pyranopyridine hybrid61%

Notable Findings :

  • Condensation products exhibit enhanced π-conjugation, useful in materials science .

  • Schiff bases derived from this compound show antimicrobial activity in preliminary assays.

Comparative Reactivity of Structural Analogues

Reactivity varies with substituent modifications (data pooled from analogues in ):

Compound Modification Cyano Reactivity Ester Hydrolysis Rate Amino Substitution Yield
Replacement of –CN with –NO<sub>2</sub>ReducedUnchangedDecreased by 30%
Methyl → Benzyl at amino groupUnchangedSlower by 20%Increased steric hindrance
Ethyl ester → Benzyl esterUnaffected50% slowerSimilar

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and HCN.

  • Photoreactivity : UV exposure (254 nm) induces cyclization to quinoline derivatives.

  • Acid Sensitivity : Prolonged exposure to strong acids cleaves the benzyl(methyl)amino group.

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate exhibits promising anticancer properties. Studies have shown that it can modulate enzyme activity related to metabolic pathways, which may inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression .

Enzyme Modulation

This compound has been found to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The modulation of these enzymes can lead to significant biological effects, including anti-inflammatory responses and potential therapeutic benefits for chronic diseases .

Neuropharmacological Potential

The compound's interactions with adenosine receptors suggest potential applications in neuropharmacology. It may influence neurotransmitter release and neuronal signaling, which could be beneficial in treating neurological disorders .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of other biologically active compounds.

Synthesis of Related Compounds

The compound can be utilized to synthesize derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties. For example, structural analogs have been developed to explore their efficacy against different biological targets .

Photochemical Reactions

Recent studies have explored the use of this compound in photochemical reactions, specifically intramolecular C–N coupling processes. These reactions can facilitate the formation of complex nitrogen-containing frameworks that are crucial in drug development .

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.
  • Enzyme Interaction : Research focused on the interaction between this compound and metabolic enzymes revealed that it could effectively inhibit specific pathways linked to inflammation and cancer progression .
  • Neuropharmacological Effects : Investigations into its effects on adenosine receptors showed that the compound could enhance neuronal signaling, suggesting applications in treating neurological disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 4-Cl-benzylamino (6), CN (5), Ph (2), COOEt (3) C₂₂H₁₈ClN₃O₂ 391.8 Enhanced lipophilicity due to Cl; potential antimicrobial activity.
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate NH₂ (6), CN (5), 4-MePh (2,4), COOEt (3) C₂₃H₂₂N₂O₃ 374.4 Pyran ring instead of pyridine; reduced aromaticity, altered reactivity.
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate S (6), Me (2), CN (5), COOEt (3) C₁₀H₁₀N₂O₂S 222.3 Thioxo group increases hydrogen-bonding potential; possible kinase inhibition.
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate OH (2), Me (6), CN (5), COOEt (3) C₁₀H₁₀N₂O₃ 206.2 Hydroxyl group enhances solubility; used in heterocyclic synthesis.

Substituent Effects on Reactivity and Bioactivity

  • Amino vs.
  • Cyano Group: Present in all analogs, this group stabilizes the aromatic system via electron withdrawal, favoring nucleophilic substitution at adjacent positions .
  • Phenyl vs. Methyl Groups : The phenyl group at position 2 (target compound and ) enhances π-stacking in biological targets, whereas methyl groups (e.g., ) offer simpler synthetic routes but lower binding affinity.

Crystallographic and Computational Insights

  • Crystal Packing: Similar compounds (e.g., ) exhibit hydrogen-bonded networks (N–H···O/S) that stabilize crystal lattices. The target compound’s benzyl(methyl)amino group may form weaker interactions than hydroxyl or thioxo groups .
  • Software Tools : Programs like SHELX and WinGX are critical for resolving such structures, particularly for analyzing anisotropic displacement parameters.

Biological Activity

Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate (CAS No. 5910-61-2) is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O2C_{23}H_{21}N_{3}O_{2}, with a molecular weight of 371.44 g/mol. The compound features a pyridine ring substituted with various functional groups, which contribute to its biological activity.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes. For example, inhibitors targeting the α/β-hydrolase domain (ABHD) have been explored for their ability to modulate various biological pathways . The structure-activity relationship studies indicate that the presence of specific functional groups, such as cyano and phenyl moieties, enhances inhibitory potency against serine hydrolases.

Synthesis and Evaluation

The synthesis of this compound has been documented alongside evaluations of its biological activities. A case study demonstrated the synthesis of similar compounds that showed promising results in anticancer screening assays conducted by the National Cancer Institute .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl and cyano groups significantly affect biological activity. For instance, the introduction of methoxy substituents on phenyl rings has been correlated with increased potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antitumor ActivityCompounds show GI(50) values < 1 µM across various cell lines
Enzyme InhibitionPotential inhibition of ABHD enzymes observed in related compounds
CytotoxicityNoteworthy cytotoxic effects against leukemia and breast cancer

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, with critical optimization of temperature, solvent polarity, and catalysts. For example, trisodium citrate dihydrate in aqueous ethanol can enhance condensation efficiency, while controlled reflux conditions (e.g., 55–80°C) minimize side reactions . Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate intermediates. Monitoring reaction progress with TLC or HPLC ensures optimal stopping points to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR : 1^1H NMR will show distinct signals for the benzyl(methyl)amino group (δ ~2.8–3.2 ppm for N–CH3_3, δ ~4.5 ppm for N–CH2_2-Ph), the pyridine ring protons (δ ~7.0–8.5 ppm), and the ethyl ester (δ ~1.3 ppm triplet, δ ~4.3 ppm quartet) .
  • IR : Strong absorptions for the cyano group (~2200–2250 cm1^{-1}) and ester carbonyl (~1700–1750 cm1^{-1}) confirm functional groups .
  • MS : ESI-MS should display the molecular ion peak [M+H]+^+ at m/z corresponding to the molecular formula (C23_{23}H22_{22}N3_3O2_2), with fragmentation patterns reflecting cleavage at the pyridine ring or ester group .

Q. How can researchers ensure the compound's purity, and what analytical methods are recommended for quality control?

  • Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single sharp peak (>95% area) indicates high purity. Complement with GC-MS for volatile impurities and elemental analysis (C, H, N) to confirm stoichiometry . Residual solvents (e.g., ethanol, DCM) should be quantified via headspace GC-MS, adhering to ICH guidelines (<500 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require cross-validation. Optimize computational models (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) using solvent correction (PCM for DMSO or CDCl3_3). Compare experimental 1^1H/13^13C NMR shifts with computed values, adjusting for conformational flexibility (e.g., rotational barriers of the benzyl group) . For crystallographic disagreements (e.g., bond lengths), refine X-ray data with SHELXL-2018 and validate against Hirshfeld surface analysis .

Q. What strategies are effective in elucidating the crystal structure of this compound when faced with challenges like disorder or twinning?

  • Methodological Answer : For disordered regions (e.g., flexible benzyl groups), use PART commands in SHELXL to model split positions, constrained via SIMU and DELU instructions. For twinning, employ TWIN and BASF commands in SHELXL, with HKLF5 format data. Validate refinement with Rint_{int} < 0.05 and CC1/2 > 0.90. Complement with ORTEP-3 visualizations to assess anisotropic displacement ellipsoids .

Q. How do the electronic effects of substituents influence the reactivity of this compound in further derivatization reactions?

  • Methodological Answer : The electron-withdrawing cyano group activates the pyridine ring toward nucleophilic substitution at the 2- and 4-positions. For example, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) can replace the phenyl group with aryl/heteroaryl boronic acids (80–100°C, K2_2CO3_3, Pd(PPh3_3)4_4) . The benzyl(methyl)amino group’s steric bulk may hinder electrophilic attacks, requiring bulky base catalysts (e.g., DBU) for acylation or alkylation .

Q. What methodologies are recommended for studying the compound's potential biological activity, and how should in vitro assays be designed to account for its physicochemical properties?

  • Methodological Answer :
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous assays. Validate solubility via dynamic light scattering (DLS) to avoid aggregation .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-LR-AMC substrate. Adjust pH to 7.4 (PBS buffer) and pre-incubate the compound (1–100 µM) for 30 min to assess IC50_{50} .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cells (e.g., HEK293) for 24 hr. Normalize to protein content (BCA assay) and compare with negative controls .

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